molecular formula C20H27ClN2O6 B6336236 (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid CAS No. 204200-09-9

(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid

Cat. No.: B6336236
CAS No.: 204200-09-9
M. Wt: 426.9 g/mol
InChI Key: NHIFBGLYAQAGFB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Final Coupling: The final step involves coupling the intermediate with glycine or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)amino)acetic acid: Lacks the chlorobenzyl group.

    (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Methylbenzyl)oxy)carbonyl)amino)acetic acid: Contains a methylbenzyl group instead of a chlorobenzyl group.

Uniqueness

The presence of the chlorobenzyl group in (S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(((2-Chlorobenzyl)oxy)carbonyl)amino)acetic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxycarbonyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O6/c1-20(2,3)29-19(27)23-10-6-8-15(23)11-22(12-17(24)25)18(26)28-13-14-7-4-5-9-16(14)21/h4-5,7,9,15H,6,8,10-13H2,1-3H3,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIFBGLYAQAGFB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.